2,2-Dimethyl-2,3-dihydrofuran
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Overview
Description
2,2-Dimethyl-2,3-dihydrofuran is a heterocyclic organic compound with the molecular formula C6H10O. It is a colorless, volatile liquid that is part of the furan family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its structural simplicity and its utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydrofuran typically involves cyclization reactions. One common method is the cyclization of carbonyl compounds using metal-containing catalysts. For instance, the cyclization of 2,2-dimethyl-1,3-butadiene with formaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of palladium or gold catalysts to facilitate the cyclization process. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert it into saturated compounds.
Substitution: It can participate in substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products:
Oxidation: Produces furanones and other oxygenated derivatives.
Reduction: Yields saturated furan derivatives.
Substitution: Results in halogenated furans.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrofuran has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrofuran involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
2,3-Dihydrofuran: Another simple furan derivative with similar reactivity but lacking the dimethyl substitution.
2,5-Dimethylfuran: A related compound with methyl groups at different positions, affecting its chemical properties and reactivity.
Furan: The parent compound of the furan family, with a simpler structure and different reactivity profile .
Uniqueness: 2,2-Dimethyl-2,3-dihydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of two methyl groups at the 2-position enhances its stability and reactivity compared to other furan derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
3750-41-2 |
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Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2,2-dimethyl-3H-furan |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5-7-6/h3,5H,4H2,1-2H3 |
InChI Key |
PHFSBQBIZUORSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CO1)C |
Origin of Product |
United States |
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